2'-Bromo-5'-chloro-4'-fluoroacetophenone
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Overview
Description
2’-Bromo-5’-chloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H5BrClFO. This compound is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms at the 2’, 5’, and 4’ positions, respectively. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-4’-fluoroacetophenone typically involves the bromination of 5’-chloro-4’-fluoroacetophenone. This can be achieved using brominating agents such as pyridine hydrobromide perbromide in acetic acid as a solvent. The reaction is carried out at elevated temperatures, around 90°C, with a molar ratio of substrate to brominating agent being 1.0:1.1 .
Industrial Production Methods: Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process is optimized for high yield, safety, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-5’-chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted acetophenones with various functional groups.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
2’-Bromo-5’-chloro-4’-fluoroacetophenone is utilized in various scientific research applications:
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-chloro-4’-fluoroacetophenone depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The carbonyl group in the acetophenone moiety can participate in various redox reactions, altering its oxidation state and forming different products. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
2-Bromo-4’-chloroacetophenone: Similar structure but lacks the fluorine atom.
2-Bromo-4’-fluoroacetophenone: Similar structure but lacks the chlorine atom
2-Bromo-5’-fluoroacetophenone: Similar structure but lacks the chlorine atom at the 5’ position.
Uniqueness: 2’-Bromo-5’-chloro-4’-fluoroacetophenone is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique substitution pattern imparts distinct chemical reactivity and properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-(2-bromo-5-chloro-4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLJFRBTOHRXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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